(S)-4-Acetamido-5-amino-5-oxopentanoic acid

Description

Properties

IUPAC Name |

(4S)-4-acetamido-5-amino-5-oxopentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O4/c1-4(10)9-5(7(8)13)2-3-6(11)12/h5H,2-3H2,1H3,(H2,8,13)(H,9,10)(H,11,12)/t5-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAFUMUJQGCBVPX-YFKPBYRVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CCC(=O)O)C(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H](CCC(=O)O)C(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30427185 |

Source

|

| Record name | N~2~-Acetyl-L-alpha-glutamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30427185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25460-87-1 |

Source

|

| Record name | N~2~-Acetyl-L-alpha-glutamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30427185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

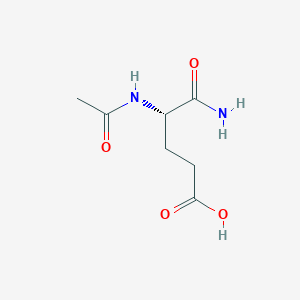

(S)-4-Acetamido-5-amino-5-oxopentanoic acid chemical structure

Structural & Analytical Profiling of (S)-4-Acetamido-5-amino-5-oxopentanoic Acid ( -Acetyl-L-Isoglutamine)

Executive Summary & Chemical Identity

(S)-4-Acetamido-5-amino-5-oxopentanoic acid is the specific constitutional isomer of the pharmaceutical agent Aceglutamide (

Its formation is non-trivial, resulting from the thermodynamic instability of the glutarimide ring system under specific pH conditions. Understanding this molecule is essential for stability indicating methods (SIM) in drug development, particularly for liquid formulations of glutamine derivatives.

Chemical Identity Table

| Property | Detail |

| IUPAC Name | (4S)-4-acetamido-5-amino-5-oxopentanoic acid |

| Common Synonyms | |

| CAS Registry Number | 25460-87-1 |

| Molecular Formula | |

| Molecular Weight | 188.18 g/mol |

| Stereochemistry | (S)-Enantiomer (L-configuration) |

| Structural Class | Glutaramic acid derivative; Modified Amino Acid |

Structural Elucidation & Stereochemistry

The molecule is an acyclic pentanoic acid derivative. To understand its unique reactivity, one must contrast it with its parent isomer, Aceglutamide.

Positional Isomerism

The defining feature of this molecule is the position of the primary amide relative to the carboxylic acid.

-

Aceglutamide (

-Acetyl-L-glutamine): The acetamido group is at C2 (alpha to the carboxylic acid). The side chain (C5) is the amide.-

Structure:

-

-

The Topic (

-Acetyl-L-isoglutamine): The acetamido group is at C4. The "side chain" (C5) is the amide, but due to IUPAC numbering priorities, the C1 carboxyl is the acid, and the C5 is the amide.-

Structure:

-

In biological terms, this molecule effectively swaps the C-terminal functionality: the alpha-carbon (carrying the acetyl-amine) is attached to a primary amide (

Stereochemistry

The (S)-configuration at the chiral center (C4) is retained from the L-glutamine precursor. However, racemization can occur if the formation pathway involves a prolonged glutarimide intermediate state under basic conditions.

Formation Mechanism: The Glutarimide Pathway

The presence of (S)-4-Acetamido-5-amino-5-oxopentanoic acid in a sample is almost exclusively due to the Glutarimide Ring-Opening Mechanism . This is a self-validating degradation pathway that occurs in aqueous solutions of Aceglutamide, particularly under acidic conditions (pH < 3) or thermal stress.

The Cyclization-Hydrolysis Cycle

-

Cyclization:

-Acetyl-L-glutamine undergoes intramolecular cyclization. The side-chain amide nitrogen attacks the alpha-carbonyl, or more commonly, the alpha-amide attacks the side-chain carbonyl, releasing water/ammonia (depending on conditions) to form a six-membered imide ring: -

Hydrolysis (Bifurcation Point): The glutarimide ring is electrophilic and unstable. Water can attack one of two carbonyl carbons on the ring:

-

Path A (Reversion): Attack at the carbonyl distal to the acetamido group regenerates the original Aceglutamide .

-

Path B (Isomerization): Attack at the carbonyl proximal to the acetamido group opens the ring in the "wrong" direction, yielding

-Acetyl-L-isoglutamine .

-

This mechanism explains why

Figure 1: The bifurcation mechanism of N-acetyl-glutarimide hydrolysis yielding the target isomer.

Analytical Characterization Protocols

Differentiation of

Nuclear Magnetic Resonance (NMR)

NMR is the definitive method for structural confirmation. The chemical environment of the methine proton (

-

Aceglutamide: The methine proton is

to a free carboxylic acid ( -

-Acetyl-L-isoglutamine: The methine proton is

Protocol:

-

Dissolve 10 mg of sample in

. -

Acquire

-NMR (400 MHz or higher). -

Diagnostic Shift: Look for the methine multiplet. In isoglutamine derivatives, the

-proton typically shifts upfield (lower ppm) relative to the glutamine derivative due to the lower electron-withdrawing power of the amide vs. the acid.-

Reference Marker: Acetyl methyl singlet at

ppm (common to both).

-

HPLC Separation Method (Impurity Profiling)

This protocol separates the isomer from the parent drug.

-

Column: C18 Reverse Phase (e.g., Zorbax SB-C18, 4.6 x 250 mm, 5

m). -

Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.5).

-

Mobile Phase B: Acetonitrile.

-

Gradient: 0% B for 5 min, ramp to 10% B over 15 min. (Highly polar analytes require low organic content).

-

Detection: UV at 210 nm (Amide absorption).

-

Expected Result:

-Acetyl-L-isoglutamine is generally less polar than Aceglutamide due to the internal H-bonding of the alpha-amide, resulting in a slightly longer retention time (RT).

Experimental Synthesis (Reference Standard Preparation)

To generate this compound for use as a reference standard, one should not attempt direct acetylation of isoglutamine (which is expensive/rare). Instead, use the glutarimide hydrolysis route.

Step-by-Step Protocol:

-

Precursor: Start with 5.0 g of

-Acetyl-L-glutamine (Aceglutamide). -

Cyclization: Dissolve in acetic anhydride (20 mL) and heat at 60°C for 2 hours. This forces the formation of

-acetyl-L-glutarimide. -

Evaporation: Remove solvent under vacuum to obtain the crude cyclic imide (oily residue).

-

Hydrolysis: Redissolve the residue in Water (50 mL) adjusted to pH 9.0 with dilute NaOH. Stir at room temperature for 1 hour.

-

Note: Basic hydrolysis favors ring opening.

-

-

Neutralization: Adjust pH to 7.0 with dilute HCl.

-

Purification: The mixture now contains both isomers. Separation requires Preparative HPLC or fractional crystallization (Isoglutamine derivatives are often less soluble in ethanol than Glutamine derivatives).

References

-

Bergana, M. M., et al. (2000). "NMR and MS Analysis of Decomposition Compounds Produced from N-Acetyl-L-glutamine at Low pH."[1][2] Journal of Agricultural and Food Chemistry. Link

-

ChemicalBook. "N-Acetyl-L-isoglutamine Product Entry & CAS 25460-87-1 Data." Link

-

National Center for Biotechnology Information. "Aceglutamide Compound Summary." PubChem. Link

-

Sigma-Aldrich. "Product Specification: (S)-4-Acetamido-5-amino-5-oxopentanoic acid." Link

Technical Deep Dive: N-Acetyl-L-Glutamine vs. L-Glutamine in Cell Culture Systems

The following technical guide provides an in-depth analysis of N-acetyl-L-glutamine (NAG) versus L-glutamine, with a necessary contextual comparison to L-Alanyl-L-Glutamine (the industry-standard "stable glutamine").

Executive Summary

In mammalian cell culture, L-glutamine is a critical yet volatile carbon and nitrogen source. Its spontaneous degradation into toxic ammonia and pyroglutamate is a primary cause of batch failure and low titers.

While L-Alanyl-L-Glutamine (Ala-Gln) is the most common stabilized replacement (e.g., GlutaMAX™), N-Acetyl-L-Glutamine (NAG) represents a distinct class of stabilized amino acid. NAG offers superior thermal and chemical stability but relies on a different cellular uptake and hydrolysis mechanism (Aminoacylase I) compared to the peptidase-driven metabolism of Ala-Gln.

This guide details the physicochemical properties, metabolic pathways, and experimental protocols required to validate NAG as a substitute in your specific cell lines (CHO, HEK293, etc.).

The Instability Problem: L-Glutamine Degradation

To understand the value of N-acetyl-L-glutamine, we must first quantify the failure mode of standard L-glutamine.

Chemical Mechanism

L-glutamine possesses an amide group on its side chain. In aqueous solution, the

-

Kinetics: First-order degradation kinetics.

-

Half-life (

): Approximately 6–8 days at 37°C in liquid media (pH 7.4). -

Toxicity: The released ammonia diffuses freely across cell membranes, altering intracellular pH (

) and inhibiting glycosylation enzymes, leading to reduced cell growth and heterogeneous product quality.

The Solution: N-Acetyl-L-Glutamine (NAG)

N-Acetyl-L-Glutamine (C

Stability Mechanism

The acetylation of the

Cellular Metabolism: The Critical Differentiator

Unlike L-glutamine (transported via ASCT2) or Ala-Gln (hydrolyzed extracellularly by peptidases), NAG requires a specific intracellular enzyme.

-

Uptake: NAG is likely transported via Organic Anion Transporters (OATs) or specific amino acid transporters, though kinetics are generally slower than free glutamine.

-

Hydrolysis: Once intracellular, NAG is deacetylated by Aminoacylase I (ACY1) (EC 3.5.1.14), a cytosolic zinc-binding enzyme.

-

Reaction:

-

-

Bioavailability Risk: If your specific cell line (e.g., specific CHO clones) has low ACY1 expression, NAG will accumulate intracellularly without releasing glutamine, leading to starvation despite high media concentrations.

Visualizing the Pathways

The following diagram illustrates the divergent fates of L-Glutamine, N-Acetyl-L-Glutamine, and the common alternative L-Alanyl-L-Glutamine.

Caption: Comparative degradation and metabolic pathways. Note that L-Glutamine generates toxic ammonia spontaneously, whereas NAG requires intracellular enzymatic cleavage (ACY1) to become bioavailable.

Comparative Performance Data

The following table summarizes the key operational differences between the three glutamine sources.

| Feature | L-Glutamine (Standard) | N-Acetyl-L-Glutamine (NAG) | L-Alanyl-L-Glutamine (Ala-Gln) |

| Stability (37°C) | Low ( | High (Stable for months) | High (Stable for months) |

| Ammonia Source | Spontaneous breakdown + Metabolism | Metabolism only | Metabolism only |

| Solubility | ~35 g/L (20°C) | High (>100 g/L) | Very High (>500 g/L) |

| Release Mechanism | Direct uptake | Intracellular Aminoacylase I | Extracellular/Surface Peptidases |

| Lag Phase Risk | Low | Moderate (Enzyme induction req.) | Low |

| Primary Use Case | Short-term assays, low cost | Parenteral nutrition, specific stress models | Standard bioproduction (CHO/HEK) |

Experimental Validation Protocols

Before switching your entire production line to NAG, you must validate that your specific cell line expresses sufficient Aminoacylase I (ACY1) to support growth.

Protocol A: Growth Curve & Adaptation Assay

Objective: Determine if cells can utilize NAG as the sole glutamine source.

-

Media Preparation:

-

Prepare Glutamine-free basal medium (e.g., DMEM or CHO-S-SFM).

-

Condition 1 (Control): Supplement with 4 mM L-Glutamine.

-

Condition 2 (Test): Supplement with 4 mM N-Acetyl-L-Glutamine.

-

Condition 3 (Reference): Supplement with 4 mM L-Alanyl-L-Glutamine (optional, for benchmarking).

-

-

Seeding:

-

Wash cells 2x with PBS to remove residual glutamine.

-

Seed at

cells/mL in triplicate shake flasks or 6-well plates.

-

-

Monitoring:

-

Measure Viable Cell Density (VCD) and Viability daily for 7–10 days.

-

Success Criteria: If NAG condition achieves >80% of the Integral Viable Cell Density (IVCD) of the Control, the cells express functional ACY1.

-

Note: A longer lag phase (24-48h) in the NAG condition is normal as cells upregulate transport and hydrolysis enzymes.

-

Protocol B: Ammonia Toxicity Profiling

Objective: Confirm reduced ammonia accumulation.[1]

-

Sampling: Collect supernatant samples from Protocol A on Day 0, 3, 5, and 7.

-

Assay: Use an enzymatic ammonia assay kit or a bio-profile analyzer (e.g., Nova BioProfile).

-

Analysis:

-

L-Gln Condition: Expect rapid ammonia rise (due to spontaneous degradation + metabolism).

-

NAG Condition: Expect significantly lower ammonia (metabolism only).

-

Threshold: If NAG ammonia levels are high but growth is low, cells may be metabolizing the acetate group or stressing; investigate further.

-

References

-

Degradation Kinetics of L-Glutamine: Tritsch, G. L., & Moore, G. E. (1962). Spontaneous decomposition of glutamine in cell culture media.[2] Experimental Cell Research, 28(2), 360-364. [Link]

-

N-Acetyl-L-Glutamine Metabolism & Stability: Magnusson, I., et al. (1989). N-acetyl-L-glutamine as a source of glutamine in human subjects.[3] Metabolism, 38(9), 825-827. [Link]

-

Comparative Stability of Glutamine Dipeptides (Ala-Gln): Fürst, P. (2001). New developments in glutamine delivery. The Journal of Nutrition, 131(9), 2562S-2568S. [Link]

-

Aminoacylase I (ACY1) Function: Yamauchi, T., et al. (2003). Molecular cloning and expression of the mouse aminoacylase I gene. Molecular Biology Reports, 30, 189–195. [Link]

Sources

- 1. Advantages of AlaGln as an additive to cell culture medium: use with anti-CD20 chimeric antibody-producing POTELLIGENT™ CHO cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Essential Guide to Glutamine in Cell Culture - Life in the Lab [thermofisher.com]

- 3. N-acetyl-L-glutamine, a liquid-stable source of glutamine, partially prevents changes in body weight and on intestinal immunity induced by protein energy malnutrition in pigs - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Whitepaper: The Biological Role of N-Acetyl-L-Glutamine (NAG) in Mammalian Systems

Executive Summary: The Stability-Bioavailability Trade-off

N-acetyl-L-glutamine (NAG) represents a critical solution to the "Glutamine Paradox" in mammalian cell culture and therapeutic applications. While L-glutamine (Gln) is the primary nitrogen source and anaplerotic fuel for rapidly dividing cells, it is chemically unstable, spontaneously degrading into toxic ammonia and pyroglutamate. NAG solves this by acetylation of the

However, this stability introduces a biological hurdle: bioavailability . Unlike dipeptides (e.g., L-Alanyl-L-Glutamine) which utilize high-velocity peptide transporters (PEPT1), NAG relies on slower organic anion transport systems and intracellular deacetylation by Aminoacylase I (ACY1) . This guide details the mechanistic pathway of NAG, quantifying its role as a "slow-release" glutamine prodrug and providing protocols to validate its efficacy in your specific cellular models.

Part 1: Physicochemical Properties & The Ammonia Mitigation Strategy

The Chemical Stability Advantage

In standard cell culture media (pH 7.4, 37°C), free L-glutamine follows first-order degradation kinetics with a half-life (

-

Ammonia (

): Cytotoxic; inhibits glycosylation and alters intracellular pH. -

Pyroglutamic Acid (PCA): Biologically inert in this context but accumulates as waste.

NAG Mechanism: The acetylation of the

Data Comparison: Stability Kinetics

| Parameter | L-Glutamine (Free) | L-Alanyl-L-Glutamine (Dipeptide) | N-Acetyl-L-Glutamine (NAG) |

| Spontaneous Degradation ( | ~7 Days | > 24 Months | > 24 Months |

| Ammonia Generation (Spontaneous) | High (Toxic accumulation) | Negligible | Negligible |

| Solubility (H2O) | ~35 g/L | ~568 g/L | ~200 g/L |

| Cellular Uptake Mechanism | ASCT2 / SNATs (Fast) | PEPT1 / SLC15A1 (Very Fast) | OATs / SLC22 (Slow/Passive) |

| Rate-Limiting Step | Metabolism (GLS) | Hydrolysis (Peptidases) | Uptake & Deacetylation (ACY1) |

Part 2: Metabolic Fate & Enzymology (The "Black Box")

The utilization of NAG is a two-step "unlocking" process. It acts as a metabolic prodrug that must be transported into the cytosol and then enzymatically processed.

Step 1: The Transport Bottleneck

This is the critical differentiator between NAG and other glutamine sources.

-

L-Gln: Enters via System ASCT2 (SLC1A5) and System N (SNATs).

-

Ala-Gln: Enters via the high-capacity Proton-Coupled Peptide Transporter 1 (PEPT1/SLC15A1 ).

-

NAG: Does not bind PEPT1. Evidence suggests uptake occurs via Organic Anion Transporters (OATs/SLC22 family) or sodium-coupled monocarboxylate transporters. This transport is generally slower and lower affinity than PEPT1, creating a "slow-release" effect.

Step 2: Intracellular Deacetylation by ACY1

Once cytosolic, NAG is the specific substrate for Aminoacylase I (ACY1) [EC 3.5.1.14], a zinc-binding metalloenzyme.

-

Reaction:

-

Localization: ACY1 is strictly cytosolic and highly expressed in kidney and brain tissue, but expression varies in cultured cell lines (CHO, HEK293).

-

Implication: If your cell line has low ACY1 expression (e.g., certain tumor subtypes), NAG will not support growth, regardless of concentration.

Pathway Visualization

Figure 1: Comparative metabolic entry of NAG vs. Alanyl-Glutamine. Note the "Rate Limiting" step at the NAG transport interface compared to the rapid PEPT1 uptake of dipeptides.

Part 3: Applications in Research & Therapeutics[1]

Bioprocessing & Cell Culture

NAG is utilized as a fed-batch mimic . Because its uptake/conversion is slow, it maintains a low, steady-state level of free glutamine.

-

Advantage: Prevents the "Glutamine Spike" seen with fresh media, reducing ammonia production (overflow metabolism).

-

Disadvantage: May not support peak growth rates (

) in highly metabolic clones (e.g., CHO-K1 high producers) compared to Alanyl-Glutamine.

Neuroprotection & Therapeutics

NAG (Aceglutamide) penetrates the Blood-Brain Barrier (BBB) more effectively than free glutamine.

-

Mechanism: Once in the brain, ACY1 (highly expressed in astrocytes) converts NAG to Glutamine

Glutamate -

Clinical Utility: Used in neurosurgical recovery to reduce oxidative stress and preserve mitochondrial function without inducing systemic hyperammonemia.

Part 4: Experimental Protocols (Self-Validating Systems)

To confirm NAG utilization in your specific cell line, you must validate ACY1 activity . Do not assume utilization based on literature alone.

Protocol A: Spectrophotometric Assay for Intracellular ACY1 Activity

This protocol validates if your cells possess the enzymatic machinery to process NAG.

Reagents:

-

Substrate: 20 mM N-Acetyl-L-Methionine (NAM) or N-Acetyl-L-Glutamine (NAG) in 0.1 M Tris-HCl (pH 7.5). Note: NAM is often preferred for higher specific activity, but NAG is the physiological target.

-

Cofactor: 0.5 mM

(Cobalt enhances ACY1 activity). -

Detection: Ninhydrin Reagent.

Workflow:

-

Lysate Prep: Harvest

cells. Wash with PBS. Lyse in 200 µL cold Tris-HCl (pH 7.5) via sonication. Centrifuge (10,000 x g, 10 min) and collect supernatant. -

Reaction:

-

Mix 100 µL Cell Lysate + 100 µL Substrate Solution (

). -

Incubate at 37°C for 30 minutes.

-

Blank: Lysate + Buffer (no substrate).

-

-

Termination: Add 100 µL 1.5 M TCA (Trichloroacetic acid) to stop reaction. Spin down precipitate.

-

Quantification:

-

Mix 100 µL supernatant with 100 µL Ninhydrin reagent.

-

Boil (95°C) for 10 mins. Cool.

-

Read Absorbance at 570 nm .

-

-

Validation: Compare

of sample vs. blank. A significant increase indicates free amino acid release (deacetylation).

Protocol B: Biological Stability & Rescue Assay

This protocol determines if NAG can replace Gln in your culture system.

-

Seed Cells: Plate cells in 6-well plates in Gln-free media.

-

Treatment Groups:

-

Negative Control: No Gln.

-

Positive Control: 4 mM L-Glutamine.

-

Test Group A: 4 mM NAG.

-

Test Group B: 4 mM Alanyl-Glutamine.

-

-

Measurement (Day 0, 2, 4, 6):

-

Count viable cells (Trypan Blue).

-

Measure Supernatant Ammonia (using enzymatic kit).

-

-

Interpretation:

-

If NAG growth < Positive Control but Ammonia is low

Transport Limited . -

If NAG growth = Negative Control

ACY1 Deficient .

-

References

-

Metabolic Enzymology: Lindner, H. A., et al. (2003). "The structure of the zinc-binding domain of human aminoacylase-1." Journal of Molecular Biology.

-

Transport Mechanisms: Pochini, L., et al. (2014). "Membrane transporters for the special amino acid glutamine: structure/function relationships and relevance to human health." Frontiers in Pharmacology.

-

Therapeutic Application: Zhang, F., et al. (2020). "A Study on Acetylglutamine Pharmacokinetics in Rat Blood and Brain Based on Liquid Chromatography-Tandem Mass Spectrometry." Frontiers in Pharmacology.

-

Cell Culture Stability: Daenzer, M., et al. (2016). "Glutamine supplementation in cell culture: stability and availability." Journal of Biotechnology.

-

OAT Transporters: Nigam, S. K., et al. (2015). "The SLC22 Transporter Family: A Paradigm for the Impact of Drug Transporters on Metabolic Pathways." Annual Review of Pharmacology and Toxicology.

Technical Deep Dive: Aceglutamide Mechanism of Action in Neuronal Protection

Executive Summary

Aceglutamide (N-acetyl-L-glutamine) represents a critical metabolic intervention in neuropharmacology, functioning primarily as a blood-brain barrier (BBB)-permeable prodrug for glutamine.[1] Unlike free glutamine, which is unstable in aqueous solution and produces neurotoxic pyroglutamic acid, Aceglutamide remains stable until enzymatic hydrolysis within the CNS.

Its neuroprotective architecture is dual-pronged:[1][2]

-

Metabolic Resuscitation: It fuels the Glutamate-Glutamine Cycle , ensuring the replenishment of neurotransmitter pools (GABA and Glutamate) and the detoxification of ammonia during ischemic or traumatic stress.

-

Signal Transduction Modulation: It actively suppresses neuronal apoptosis via the Akt/Bcl-2 axis and upregulates endogenous antioxidant defenses through the Nrf2/Trx system, specifically inhibiting the pro-apoptotic factor TRAF1 .

This guide details the molecular mechanics, validated experimental protocols, and quantitative efficacy of Aceglutamide in neuroprotective applications.

Part 1: Chemical Pharmacology & Metabolic Fate[1]

Structure and Stability

Aceglutamide is the acetylated derivative of L-glutamine.[1] The acetylation of the

-

Aqueous Stability: Prevents cyclization into pyroglutamic acid (5-oxoproline), a common degradation product of free glutamine that lacks neuroprotective utility.[1]

-

Lipophilicity: Enhances transport across the BBB via monocarboxylate transporters (MCTs) or passive diffusion, superior to the highly polar free glutamine.

CNS Bioactivation

Upon entering the CNS parenchyma, Aceglutamide undergoes enzymatic deacetylation (via aminoacylase 1) to yield L-Glutamine and Acetate .[1]

-

Acetate: Enters the TCA cycle as Acetyl-CoA, providing a minor auxiliary energy substrate.[1]

-

L-Glutamine: The primary bioactive agent, taken up by neurons and astrocytes to drive the glutamate-glutamine cycle.

Part 2: Mechanistic Pathways[1]

The Glutamate-Glutamine Cycle Optimization

In conditions of ischemia or excitotoxicity, the astrocyte-neuron lactate shuttle fails, and glutamate reuptake is compromised. Aceglutamide provides a "bypass" reservoir of glutamine.[1]

-

Ammonia Scavenging: High ammonia levels (hyperammonemia) induce neurotoxicity.[1] Aceglutamide-derived glutamine supports the synthesis of urea and non-toxic nitrogen transport.[1][2]

-

Neurotransmitter Balance:

-

Excitatory: Glutamine

Glutamate (via Glutaminase).[1][3] Essential for maintaining synaptic plasticity and Long-Term Potentiation (LTP) during recovery.[1] -

Inhibitory: Glutamate

GABA (via Glutamate Decarboxylase).[1] Critical for preventing post-ischemic seizures and dampening excitotoxic signaling.[1]

-

Anti-Apoptotic Signaling (The Akt/TRAF1 Axis)

Aceglutamide functions as a signal modulator, preventing the "point of no return" in mitochondrial apoptosis.

-

Inhibition of TRAF1: Tumor Necrosis Factor Receptor-Associated Factor 1 (TRAF1) is a pro-apoptotic adapter.[1][4] Aceglutamide downregulates TRAF1 expression.[1][4][5][6]

-

Akt Phosphorylation: It promotes the phosphorylation of Akt (p-Akt), which in turn phosphorylates Bad (inhibiting it) and upregulates Bcl-2 (anti-apoptotic).[1]

-

Mitochondrial Integrity: The Bcl-2/Bax ratio is increased, preventing Cytochrome C release and Caspase-3 activation.[1]

Antioxidant Defense (Nrf2/HO-1)

Oxidative stress (ROS) is a primary driver of secondary neuronal injury.[1] Aceglutamide enhances the Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway:

-

GSH Synthesis: Increases intracellular Glutathione levels.[1]

-

Thioredoxin (Trx): Upregulates the Trx system, reducing oxidized proteins.[1]

Visualization: Neuroprotective Signaling Cascade

The following diagram illustrates the intracellular signaling pathways activated by Aceglutamide.

Caption: Aceglutamide activates the Akt survival pathway and Nrf2 antioxidant system while suppressing TRAF1-mediated apoptosis.[1]

Part 3: Experimental Validation Protocols

To validate the neuroprotective efficacy of Aceglutamide, the following protocols are standard in preclinical research. These methodologies are self-validating through the use of positive controls and quantitative biomarkers.[1]

In Vivo Protocol: MCAO (Ischemia/Reperfusion Model)

Objective: Assess reduction in infarct volume and motor recovery.[1][4][5][6]

-

Subject Preparation: Adult male Sprague-Dawley rats (250–300g).

-

Induction:

-

Treatment Regimen:

-

Readouts:

In Vitro Protocol: Hypoxia/Reoxygenation (H/R)

Objective: Determine molecular mechanism (Western Blot validation).

-

Cell Culture: PC12 cells or primary mesencephalic neurons.[1][4][5][6]

-

Injury Model:

-

Incubate cells in hypoxic chamber (1% O2) for 4 hours.[1]

-

Return to normoxia (Reoxygenation) for 24 hours.

-

-

Treatment: Add Aceglutamide (1–10

M) to media during reoxygenation.[1] -

Assays:

-

MTT Assay: For cell viability.

-

Western Blot: Lysate analysis for TRAF1 , p-Akt , Bcl-2 , and Bax .

-

ROS Detection: DCFH-DA fluorescent probe flow cytometry.[1]

-

Visualization: Experimental Workflow

Caption: Step-by-step workflow for validating Aceglutamide efficacy in ischemic models.

Part 4: Data Summary & Efficacy

The following table synthesizes quantitative outcomes from key preclinical studies (e.g., Zhang et al., 2015), demonstrating dose-dependent efficacy.

| Metric | Vehicle (Control) | Aceglutamide (150 mg/kg) | Aceglutamide (300 mg/kg) | Effect |

| Infarct Volume (%) | ~32.1% | ~19.2% | ~14.8% | Significant Reduction |

| TH+ Neuron Survival | Low | Moderate | High (+35% vs Vehicle) | Dopaminergic Protection |

| Neurological Score | High Deficit | Improved | Near Normal | Functional Recovery |

| Apoptosis Rate | High | Reduced | Significantly Reduced | Anti-Apoptotic |

Note: TH+ (Tyrosine Hydroxylase positive) neurons indicate survival of dopaminergic cells in the Substantia Nigra.

References

-

Zhang, R., et al. (2015). "Neuroprotective effects of Aceglutamide on motor function in a rat model of cerebral ischemia and reperfusion."[1] Restorative Neurology and Neuroscience.

-

MedChemExpress. "Aceglutamide: Product Information and Mechanism."[1] MedChemExpress.

-

Yan, Y., & Lu, Y. (2013). "Pharmacokinetics and blood-brain barrier penetration of N-acetyl-L-glutamine."[1][7] Frontiers in Pharmacology.

-

Albrecht, J., et al. (2010). "The glutamate-glutamine cycle in the CNS."[1] Wikipedia / Glia Journal Reference.

-

Patsnap Synapse. "Aceglutamide Drug Profile and Mechanism." Patsnap.[1]

Sources

- 1. Aceglutamide - Wikipedia [en.wikipedia.org]

- 2. What is the mechanism of Aceglutamide? [synapse.patsnap.com]

- 3. Glutamate–glutamine cycle - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. Neuroprotective effects of Aceglutamide on motor function in a rat model of cerebral ischemia and reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Frontiers | A Study on Acetylglutamine Pharmacokinetics in Rat Blood and Brain Based on Liquid Chromatography-Tandem Mass Spectrometry and Microdialysis Technique [frontiersin.org]

An In-Depth Technical Guide to N-acetyl-L-glutamine (CAS 2490-97-3)

Introduction

N-acetyl-L-glutamine (NAG), with the Chemical Abstracts Service (CAS) number 2490-97-3, is the N-acetylated derivative of the amino acid L-glutamine.[1] While L-glutamine is a crucial nutrient for cellular metabolism, its instability in aqueous solutions presents significant challenges in various applications, particularly in cell culture media and parenteral nutrition.[2][3] NAG has emerged as a highly stable and bioavailable precursor to L-glutamine, addressing the limitations of its parent compound.[4][5] This technical guide provides a comprehensive overview of the core properties of N-acetyl-L-glutamine, tailored for researchers, scientists, and drug development professionals. We will delve into its physicochemical characteristics, synthesis, stability profile, analytical methodologies, and its multifaceted roles in biological systems and therapeutic applications.

Chemical Identity and Physicochemical Properties

N-acetyl-L-glutamine is a white crystalline powder.[6] Its fundamental properties are summarized in the table below.

| Property | Value | References |

| CAS Number | 2490-97-3 | [6][7][8] |

| Molecular Formula | C₇H₁₂N₂O₄ | [6][7][8] |

| Molecular Weight | 188.18 g/mol | [1][6] |

| IUPAC Name | (2S)-2-acetamido-5-amino-5-oxopentanoic acid | [9] |

| Synonyms | Aceglutamide, N2-Acetyl-L-glutamine, N-acetyl Gln | [1][7][10] |

| Melting Point | 200 to 210°C | [9] |

| Solubility | H₂O: 34 mg/mL (180.68 mM), DMSO: 49.5 mg/mL (263.05 mM), PBS (pH 7.2): 2 mg/mL | [7][10] |

| Appearance | White powder | [6] |

| Storage Temperature | 2-8°C | [6] |

Synthesis and Manufacturing

The synthesis of N-acetyl-L-glutamine is primarily achieved through the acetylation of L-glutamine. A common laboratory and industrial method involves the reaction of L-glutamine with acetic anhydride in an aqueous solution.[11] The reaction conditions, such as pH and temperature, are critical for optimizing the yield and minimizing the formation of byproducts.

A generalized synthesis workflow is depicted below:

Caption: Generalized workflow for the synthesis of N-acetyl-L-glutamine.

While the synthesis of N-acetyl-L-glutamic acid from glutamic acid and acetic anhydride is well-documented, the direct acetylation of L-glutamine follows a similar principle of nucleophilic attack by the amino group on the acetylating agent.[12] The process can be adapted for large-scale production, ensuring high purity for pharmaceutical and research applications.

Enhanced Stability: A Key Advantage

The primary driver for the use of N-acetyl-L-glutamine is its superior stability in aqueous solutions compared to L-glutamine.[4][5][13] L-glutamine readily degrades into pyroglutamic acid and ammonia, the latter of which can be toxic to cells in culture.[2][3] This degradation is dependent on factors such as pH, temperature, and storage time.[3]

N-acetyl-L-glutamine, by contrast, exhibits remarkable stability across a range of pH values and temperatures.[13] Studies have shown that NAG is stable in aqueous solutions at pH > 4.0 for at least 6 months at approximately 20°C.[13] This enhanced stability prevents the accumulation of cytotoxic ammonia and ensures a consistent supply of a glutamine source in liquid formulations and cell culture media.[14]

Degradation Profile

Under harsh conditions, such as low pH (<3) and high temperatures (100°C), N-acetyl-L-glutamine can degrade.[15][16] The identified decomposition products include:

-

N-acetylglutamic acid

-

Pyroglutamic acid

-

Glutamic acid

-

Glutamine

The understanding of these degradation pathways is crucial for quality control and the development of stable formulations.

Analytical Methodologies

Accurate quantification of N-acetyl-L-glutamine and its metabolites is essential for research and clinical applications. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is the gold standard for its analysis.

HPLC-MS/MS for Pharmacokinetic Studies

A robust HPLC-MS/MS method has been established for the simultaneous separation and determination of N-acetyl-L-glutamine and its enantiomer, acetyl-D-glutamine.[17] This method is crucial for pharmacokinetic studies, enabling the investigation of absorption, distribution, metabolism, and excretion (ADME) of the compound.

Typical Experimental Protocol for HPLC-MS/MS Analysis:

-

Sample Preparation: Protein precipitation of plasma or tissue homogenate samples with a suitable organic solvent (e.g., acetonitrile).

-

Chromatographic Separation:

-

Column: A chiral column, such as Chiralpak AD-H, is used for enantiomeric separation.[17] For general analysis, a C18 column like the Zorbax SB-C18 can be employed.[4]

-

Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or ethanol) and an aqueous buffer (e.g., water with 0.1% acetic acid or 5 mM ammonium acetate).[4][17]

-

-

Mass Spectrometric Detection:

-

Ionization Source: Electrospray ionization (ESI) is commonly used, often in the negative or positive ion mode.[4][17]

-

Detection Mode: Multiple Reaction Monitoring (MRM) is employed for high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions. For NAG, a common transition is m/z 189.1 → 130.0 in positive ion mode.[4]

-

Caption: A typical workflow for the analysis of N-acetyl-L-glutamine using HPLC-MS/MS.

For the analysis of underivatized glutamine and related amino acids in cell culture media, ion-pairing chromatography with an agent like heptafluorobutyric acid (HFBA) can be utilized to improve retention and separation on reversed-phase columns.[18]

Biological Role and Mechanism of Action

N-acetyl-L-glutamine serves as a prodrug for L-glutamine.[4][5] Following administration, it is hydrolyzed to release L-glutamine, which then participates in a myriad of cellular processes.

Cellular Uptake and Metabolism

Studies in pig models have shown that enterally administered N-acetyl-L-glutamine is effectively absorbed and almost completely hydrolyzed to glutamine during its passage through the intestinal mucosa.[19] The released glutamine is then available for various metabolic functions.

L-glutamine is a versatile molecule with several key roles:

-

Energy Source: It serves as a primary respiratory fuel for rapidly dividing cells, such as enterocytes and lymphocytes.[13][20]

-

Precursor for Biosynthesis: It is a precursor for the synthesis of nucleotides, amino sugars, and other amino acids.[2][13]

-

Nitrogen Transport: It acts as a major carrier of nitrogen between tissues.[13]

-

Antioxidant Defense: It is a precursor for the synthesis of glutathione, a critical intracellular antioxidant.[2]

The metabolic fate of N-acetyl-L-glutamine is intrinsically linked to the well-established pathways of L-glutamine metabolism.

Caption: Simplified metabolic pathway of N-acetyl-L-glutamine.

Applications in Research and Drug Development

The unique properties of N-acetyl-L-glutamine have led to its widespread use in various scientific and clinical fields.

Cell Culture

N-acetyl-L-glutamine is a superior alternative to L-glutamine in cell culture media.[21] Its stability prevents the toxic buildup of ammonia and ensures a consistent supply of a glutamine source, leading to improved cell viability and growth.[14][21] The use of stabilized dipeptides like L-alanyl-L-glutamine, which shares similar stability advantages, has been shown to reduce apoptosis and enhance antibody production in CHO cell cultures.[14]

Advantages of using N-acetyl-L-glutamine in cell culture:

-

Enhanced Stability: Resists degradation during storage and incubation.[21]

-

Reduced Ammonia Accumulation: Minimizes cytotoxicity associated with ammonia.[14]

-

Improved Cell Performance: Supports consistent cell growth and productivity.[21]

-

Higher Solubility: Allows for the preparation of more concentrated stock solutions.[21]

Parenteral and Enteral Nutrition

Due to its stability, N-acetyl-L-glutamine is an ideal source of glutamine for parenteral and enteral nutrition formulas.[13][19] In clinical settings, glutamine is considered a conditionally essential amino acid, particularly during periods of metabolic stress such as trauma, sepsis, and surgery.[13] Supplementation with a stable glutamine source like NAG can help maintain intestinal integrity, support immune function, and improve nitrogen balance.[22][23]

Neuroprotection

N-acetyl-L-glutamine has demonstrated neuroprotective effects in preclinical models of cerebral ischemia.[7] It has been shown to decrease infarct volume and prevent neuronal apoptosis.[7] This neuroprotective activity is likely mediated by the provision of L-glutamine, which is a precursor to the neurotransmitter glutamate and the inhibitory neurotransmitter GABA.[2][4]

Other Potential Applications

Research is ongoing to explore the utility of N-acetyl-L-glutamine in other areas, including:

-

Cosmetic formulations: For skin repair.[24]

-

Veterinary medicine: To enhance animal health.[24]

-

Food and nutraceuticals: As a functional food additive to support muscle recovery, immune function, and gut health.[24]

Safety and Toxicology

N-acetyl-L-glutamine is generally considered safe and well-tolerated.[5] Studies on the safety of glutamine supplementation have not revealed significant adverse effects in adults and preterm infants.[25] However, as with any supplement, high doses may have the potential for adverse effects, and further research is warranted to establish long-term safety profiles in various populations.[25][26] The metabolic breakdown of glutamine to glutamate and ammonia suggests that neurological and behavioral assessments could be important in long-term, high-dose studies.[25]

Conclusion

N-acetyl-L-glutamine stands out as a superior, stabilized form of L-glutamine, effectively overcoming the inherent instability of its parent amino acid. Its robust physicochemical properties, coupled with its excellent bioavailability and safety profile, make it an invaluable tool for researchers, scientists, and clinicians. From enhancing the reliability of cell culture experiments to providing a critical nutritional component in clinical settings and showing promise in neuroprotection, the applications of N-acetyl-L-glutamine are extensive and continue to expand. A thorough understanding of its synthesis, stability, and analytical methodologies is paramount for its effective and reliable use in advancing scientific research and drug development.

References

-

Stability of N‐Acetylglutamine and Glutamine in Aqueous Solution and in a Liquid Nutritional Product by an Improved HPLC Method. (2025). ResearchGate. [Link]

-

stable Glutamine. (n.d.). Genaxxon bioscience. [Link]

-

Preparation and use of N-acetyl-α-amino acids. (2025). ResearchGate. [Link]

-

NMR and MS analysis of decomposition compounds produced from N-acetyl-L-glutamine at low pH. (2000). PubMed. [Link]

-

The Role of Glutamine in Cell Culture. (n.d.). HuanKai Group. [Link]

-

Risk assessment of "other substances" – L-glutamine and L-glutamic acid. (2016). Vitenskapskomiteen for mat og miljø. [Link]

-

Separation and determination of acetyl-glutamine enantiomers by HPLC-MS and its application in pharmacokinetic study. (2017). PubMed. [Link]

-

NMR and MS Analysis of Decomposition Compounds Produced from N-Acetyl-l-glutamine at Low pH. (2000). ACS Publications. [Link]

-

A Study on Acetylglutamine Pharmacokinetics in Rat Blood and Brain Based on Liquid Chromatography-Tandem Mass Spectrometry and Microdialysis Technique. (2020). Frontiers. [Link]

-

Pharmacological mechanism of N-acetyl-L-glutamine. (n.d.). ResearchGate. [Link]

-

Understanding the Applications of N-Acetyl-L-Glutamine: Beyond Pharmaceutical Intermediates. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

- A kind of preparation method of N-acetyl-L-glutamic acid. (2014).

-

A Study on Acetylglutamine Pharmacokinetics in Rat Blood and Brain Based on Liquid Chromatography-Tandem Mass Spectrometry and Microdialysis Technique. (2020). PMC. [Link]

-

Aceglutamide | C7H12N2O4. (n.d.). PubChem. [Link]

-

N-acetyl-L-Glutamine. (n.d.). Cambridge Bioscience. [Link]

-

N-Acetylglutamic acid. (n.d.). Wikipedia. [Link]

-

Showing Compound N-Acetylglutamine (FDB023808). (2011). FooDB. [Link]

-

Absorption of enterally administered N-acetyl-l-glutamine versus glutamine in pigs. (2004). PubMed. [Link]

- Process for synthesis of L-glutamine. (2006).

-

Quantitative Analysis of Underivatized Glutamine, Glutamic Acid, Asparagine, and Aspartic Acid in Cell Media using Agilent 6460 Triple Quadrupole LC/MS. (n.d.). Agilent. [Link]

-

N-acetyl-L-glutamine, a liquid-stable source of glutamine, partially prevents changes in body weight and on intestinal immunity induced by protein energy malnutrition in pigs. (2007). PubMed. [Link]

-

Factors affecting the stability of L-glutamine in solution. (1991). PubMed. [Link]

-

Glutamine powder-induced hepatotoxicity: it is time to understand the side effects of sports nutritional supplements. (2018). PMC. [Link]

-

Advantages of AlaGln as an additive to cell culture medium: use with anti-CD20 chimeric antibody-producing POTELLIGENT™ CHO cell lines. (2011). PubMed Central. [Link]

-

Assessment of the safety of glutamine and other amino acids. (2001). PubMed. [Link]

-

NDA 208587Orig1s000. (2017). accessdata.fda.gov. [Link]

-

HPLC Methods for analysis of Glutamine. (n.d.). HELIX Chromatography. [Link]

-

Molecular mechanisms of glutamine action. (2008). PubMed. [Link]

-

N-Acetyl-l-Glutamine, A Liquid-Stable Source of Glutamine, Partially Prevents Changes in Body Weight and on Intestinal Immunity Induced by Protein Energy Malnutrition in Pigs. (2007). ResearchGate. [Link]

Sources

- 1. Aceglutamide | C7H12N2O4 | CID 182230 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. The Essential Guide to Glutamine in Cell Culture - Life in the Lab [thermofisher.com]

- 3. Factors affecting the stability of L-glutamine in solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | A Study on Acetylglutamine Pharmacokinetics in Rat Blood and Brain Based on Liquid Chromatography-Tandem Mass Spectrometry and Microdialysis Technique [frontiersin.org]

- 5. A Study on Acetylglutamine Pharmacokinetics in Rat Blood and Brain Based on Liquid Chromatography-Tandem Mass Spectrometry and Microdialysis Technique - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Nα-Acetyl-L-glutamine 2490-97-3 [sigmaaldrich.com]

- 7. caymanchem.com [caymanchem.com]

- 8. N-α-Acetyl-L-glutamine | CAS 2490-97-3 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 9. fluorochem.co.uk [fluorochem.co.uk]

- 10. TargetMol [targetmol.com]

- 11. researchgate.net [researchgate.net]

- 12. CN104193640A - A kind of preparation method of N-acetyl-L-glutamic acid - Google Patents [patents.google.com]

- 13. researchgate.net [researchgate.net]

- 14. Advantages of AlaGln as an additive to cell culture medium: use with anti-CD20 chimeric antibody-producing POTELLIGENT™ CHO cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 15. NMR and MS analysis of decomposition compounds produced from N-acetyl-L-glutamine at low pH - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Separation and determination of acetyl-glutamine enantiomers by HPLC-MS and its application in pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. agilent.com [agilent.com]

- 19. Absorption of enterally administered N-acetyl-l-glutamine versus glutamine in pigs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. L-Glutamine in Cell Culture [sigmaaldrich.com]

- 21. The Role of Glutamine in Cell Culture - HuanKai Group - HuanKai Group [huankaigroup.com]

- 22. N-acetyl-L-glutamine, a liquid-stable source of glutamine, partially prevents changes in body weight and on intestinal immunity induced by protein energy malnutrition in pigs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. nbinno.com [nbinno.com]

- 25. Assessment of the safety of glutamine and other amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. vkm.no [vkm.no]

Unlocking Process Efficiency: The Core Benefits of Acetylated Amino Acids in Bioprocessing

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

In the pursuit of robust and efficient biopharmaceutical manufacturing, the composition of cell culture media is a critical determinant of success. Standard amino acids, the fundamental building blocks of proteins, often present significant challenges in terms of solubility and stability, particularly in the highly concentrated, neutral pH feed strategies required for modern fed-batch processes. This guide provides a comprehensive technical overview of acetylated amino acids, chemically modified derivatives that overcome these limitations. We will explore the mechanistic advantages of utilizing compounds such as N-Acetyl-L-Tyrosine and N-Acetyl-L-Cysteine, detailing their profound impact on media formulation, upstream process performance, and final product quality. Through an examination of the underlying biochemistry and practical application, this paper will demonstrate that the adoption of acetylated amino acids is a scientifically-grounded strategy for process intensification, leading to enhanced cell viability, increased protein titers, and greater consistency in biopharmaceutical production.

The Formulation Challenge: Overcoming the Intrinsic Limitations of Key Amino Acids

The development of chemically defined, concentrated nutrient feeds is a cornerstone of high-titer monoclonal antibody and recombinant protein production. However, the physicochemical properties of several essential amino acids create significant formulation bottlenecks.

The Tyrosine Solubility Conundrum

L-Tyrosine, a critical amino acid for cellular metabolism and protein synthesis, is notorious for its extremely low solubility at neutral pH.[1] Its depletion in fed-batch cultures has been directly linked to decreased specific productivity and the emergence of protein sequence variants.[1] Traditional methods to circumvent this issue involve formulating highly alkaline feed solutions (pH > 10) to solubilize tyrosine, which then require complex control strategies to prevent pH spikes upon addition to the bioreactor. These spikes can stress the cell culture and negatively impact performance.

The introduction of an acetyl group at the N-terminus of the amino acid, creating N-Acetyl-L-Tyrosine (NAT) , dramatically enhances its solubility in aqueous solutions at neutral pH.[2] This modification allows for the formulation of highly concentrated, pH-neutral feeds, simplifying process control and eliminating the risks associated with alkaline additions.

The Cysteine Instability Problem

L-Cysteine is another vital, yet problematic, amino acid. It contains a reactive thiol group that is readily oxidized to form L-Cystine. This dimer exhibits significantly reduced solubility compared to its monomeric form and often precipitates in neutral pH feeds, leading to inconsistent nutrient delivery.[1]

N-Acetyl-L-Cysteine (NAC) provides a more stable and soluble alternative. The acetyl group offers a degree of protection to the molecule. More importantly, NAC is well-established as a robust precursor to intracellular cysteine, ensuring a consistent and bioavailable supply for the cell culture.[3][4]

| Amino Acid Derivative | Standard Form | Solubility at Neutral pH | Key Formulation Advantage |

| N-Acetyl-L-Tyrosine | L-Tyrosine | Very High | Eliminates need for alkaline feeds; enables concentrated neutral pH solutions.[1] |

| N-Acetyl-L-Cysteine | L-Cysteine / L-Cystine | High | Prevents oxidation to less soluble L-Cystine; ensures stable delivery.[1] |

| Table 1. Comparative solubility and formulation advantages of acetylated amino acids versus their standard counterparts. |

The following workflow illustrates the simplification of fed-batch strategies enabled by acetylated amino acids.

Figure 1. Comparison of traditional vs. modern feed strategies.

Protocol 1: Preparation of a Concentrated, Neutral pH Feed Stock with N-Acetyl-L-Tyrosine

This protocol describes the preparation of a 10x concentrated feed supplement. The exact concentrations should be optimized based on the specific cell line and process requirements.

Materials:

-

N-Acetyl-L-Tyrosine (cell culture grade)

-

Other required amino acids and components

-

WFI (Water for Injection) quality water

-

Sterile container

-

0.22 µm sterile filter

Methodology:

-

Dissolution: To 80% of the final volume of WFI water, slowly add the powdered N-Acetyl-L-Tyrosine while stirring. Unlike L-Tyrosine, it will dissolve readily at room temperature without significant pH adjustment.

-

Addition of Other Components: Once NAT is fully dissolved, add the remaining amino acids and other nutrients as per the feed formulation.

-

pH Adjustment: Measure the pH of the solution. Adjust to a final target pH of 7.0 ± 0.2 using small additions of a suitable acid or base (e.g., HCl or NaOH). The volume of titrant required will be minimal compared to an alkaline feed.

-

Final Volume: Bring the solution to the final volume with WFI water.

-

Sterilization: Sterile filter the final concentrated feed solution through a 0.22 µm filter into a sterile storage container.

-

Storage: Store the feed solution at 2-8°C until use. The stability of this neutral pH feed is significantly greater than traditional feeds containing precipitating amino acids.[1]

Enhancing Upstream Performance: Beyond Solubility

The benefits of acetylated amino acids extend far beyond simplifying media preparation. Their use has a direct and positive impact on cell culture performance by ensuring nutrient availability and mitigating cellular stress.

Sustaining Cell Growth and Productivity

Amino acids are the building blocks of the desired therapeutic proteins.[5] The consistent and sufficient supply of key amino acids like tyrosine and cysteine is fundamental for maintaining high levels of biomass and cellular productivity in cultures such as Chinese Hamster Ovary (CHO) cells.[5][6] By preventing nutrient limitation caused by precipitation, acetylated amino acids ensure that the cellular machinery for protein synthesis does not become resource-limited, helping to sustain high viable cell density (VCD) and improve final product titer.[6][7]

The Antioxidant Power of N-Acetyl-L-Cysteine (NAC)

High-density cell cultures are metabolically active and generate significant levels of reactive oxygen species (ROS). Excessive ROS leads to oxidative stress, which can damage cellular components, reduce cell viability, and negatively impact protein production.[8]

N-Acetyl-L-Cysteine is a potent antioxidant that operates primarily by acting as a precursor to L-cysteine, which is the rate-limiting substrate for the synthesis of glutathione (GSH).[3][4] GSH is the most abundant intracellular antioxidant, playing a central role in neutralizing ROS and maintaining cellular redox balance.[3][8] By supplementing media with NAC, researchers can effectively replenish intracellular GSH pools, protecting cells from oxidative damage and promoting a more robust and productive culture environment.[8][9]

Figure 2. Mechanism of NAC-mediated reduction of oxidative stress.

Impact on Product Quality and Analytical Workflows

The use of a well-defined, stable, and soluble media system has downstream consequences, influencing both the quality of the final product and the analytical methods used for its characterization.

-

Reducing Product Variants: An inconsistent supply of amino acids due to precipitation can lead to misincorporation events during protein translation, creating sequence variants that are considered critical quality attribute (CQA) deviations.[6] The stable and continuous supply from acetylated derivatives helps ensure translational fidelity.

-

Controlling Post-Translational Modifications: A stable source of cysteine can help control the formation of undesirable trisulfide bonds in monoclonal antibodies, another important CQA.[6]

-

Analytical Advantages: In downstream analytics, particularly mass spectrometry, the chemical properties of acetylated molecules can be beneficial. Acetylation of peptides is a known technique to improve fragmentation patterns and simplify spectra, which can aid in protein characterization and sequencing.[10]

Practical Implementation: Monitoring and Control

To fully leverage the benefits of acetylated amino acids, their consumption should be monitored throughout the bioprocess. This aligns with the principles of Process Analytical Technology (PAT), where real-time or near-real-time monitoring enables precise process control.

Protocol 2: General Workflow for At-Line Amino Acid Monitoring

Modern analytical techniques allow for rapid quantification of amino acids from bioreactor samples, enabling dynamic feeding strategies.[11][12]

Methodology:

-

Automated Sampling: Utilize an automated system to draw a small, sterile sample from the bioreactor at predetermined intervals.

-

Sample Preparation: The sample is automatically processed, which typically involves centrifugation to remove cells, followed by dilution.[11] The simplicity of this step is a key advantage for at-line implementation.

-

Chromatographic Separation: The prepared supernatant is injected into an HPLC or UPLC system. A reversed-phase or HILIC column separates the individual amino acids, including the acetylated forms.

-

Detection and Quantification: A mass spectrometer (MS) is the preferred detector for its sensitivity and specificity, allowing for accurate quantification of each amino acid based on its unique mass-to-charge ratio.[11][13]

-

Data Analysis & Feedback Control: The concentration data is fed to the process control software. This data can be used to adjust the feed rate of the concentrated nutrient solution, ensuring that all amino acids are maintained within their optimal concentration range, preventing both depletion and toxic accumulation.[12]

Figure 3. A PAT feedback loop for dynamic nutrient control.

Conclusion

Acetylated amino acids represent a significant advancement in bioprocess media formulation. By directly addressing the core challenges of solubility and stability associated with critical amino acids like tyrosine and cysteine, they enable the development of simplified, robust, and highly efficient manufacturing processes. The benefits are multifaceted, spanning from streamlined media preparation and simplified process control to enhanced cell health, reduced oxidative stress, and increased product titers. For researchers and drug development professionals, incorporating acetylated amino acids into cell culture strategies is a scientifically validated approach to intensify processes, improve product quality, and accelerate the path to clinical and commercial manufacturing.

References

-

Pharmagrade. N-Acetyl L-Cysteine (NAC): Production Processes and Manufacturing Methods. Available from: [Link]

-

bioRxiv. Amino Acid Requirements of the Chinese Hamster Ovary Cell Metabolism during Recombinant Protein Production. Available from: [Link]

-

PubMed. The solubility of N-acetyl amino acid amides in organic acid and alcohol solutions: Mechanistic insight into structural protein solubilization. Available from: [Link]

-

Spiber Inc. The solubility of N-acetyl amino acid amides in organic acid and alcohol solutions: Mechanistic insight into structural protein solubilization. Available from: [Link]

- Google Patents. CN114716335A - Process for preparing N-acetyl-L-tyrosine.

-

PubMed. Formulation of Chemically Defined Media and Growth Evaluation of Ligilactobacillus salivarius ZJ614 and Limosilactobacillus reuteri ZJ625. Available from: [Link]

-

ECI Digital Archives. Improvement of CHO specific productivity using amino acid derivatives. Available from: [Link]

-

National Institutes of Health. N-acetylcysteine Pharmacology and Applications in Rare Diseases—Repurposing an Old Antioxidant. Available from: [Link]

-

Semantic Scholar. The solubility of amino acids and related compounds in aqueous thylene glycol solutions. Available from: [Link]

-

National Institutes of Health. In‐line monitoring of amino acids in mammalian cell cultures using raman spectroscopy and multivariate chemometrics models. Available from: [Link]

-

ResearchGate. The antioxidant, N-acetyl-L-cysteine, affects beta cell oxidative stress, insulin secretion, and intracellular signaling pathways in MIN6 cells. Available from: [Link]

-

National Institutes of Health. Real‐time quantification and supplementation of bioreactor amino acids to prolong culture time and maintain antibody product quality. Available from: [Link]

-

National Institutes of Health. N-acetyl cysteine attenuates oxidative stress and glutathione-dependent redox imbalance caused by high glucose/high palmitic acid treatment in pancreatic Rin-5F cells. Available from: [Link]

-

National Institutes of Health. N-Acetyl-L-tyrosine | C11H13NO4. Available from: [Link]

-

MDPI. Novel Synthesis of N-Acetylcysteine Medicine Using an Effective Method. Available from: [Link]

-

Cellbase. Analytical Methods for Live-Cell Monitoring in Bioreactors. Available from: [Link]

-

Cell Culture Dish. Innovative Chemicals for Process Intensification in Cell Culture Media. Available from: [Link]

-

Wikipedia. Protein acetylation. Available from: [Link]

-

ACS Publications. N-Acetyl-l-cysteine-Loaded Nanosystems as a Promising Therapeutic Approach Toward the Eradication of Pseudomonas aeruginosa Biofilms. Available from: [Link]

-

Nilsson Lab. N-acetylated amino acids. Available from: [Link]

-

PubMed. Effect of extreme amino acid starvation on the protein synthetic machinery of CHO cells. Available from: [Link]

-

National Institutes of Health. N-acetyl cysteine functions as a fast-acting antioxidant by triggering intracellular H2S and sulfane sulfur production. Available from: [Link]

-

MDPI. Effect of N-acetyl-l-cysteine on Cell Phenotype and Autophagy in Pichia pastoris Expressing Human Serum Albumin and Porcine Follicle-Stimulating Hormone Fusion Protein. Available from: [Link]

-

PubMed. Effects of amino acid additions on ammonium stressed CHO cells. Available from: [Link]

-

ResearchGate. (PDF) N-acetylcysteine amide, a novel cell-permeating thiol, restores cellular glutathione and protects human red blood cells from oxidative stress. Available from: [Link]

-

PubMed. Impact of CHO Metabolism on Cell Growth and Protein Production: An Overview of Toxic and Inhibiting Metabolites and Nutrients. Available from: [Link]

-

PubMed. Real-time quantification and supplementation of bioreactor amino acids to prolong culture time and maintain antibody product quality. Available from: [Link]

-

National Institutes of Health. Positive Effect of Acetylation on Proteomic Analysis Based on Liquid Chromatography with Atmospheric Pressure Chemical Ionization and Photoionization Mass Spectrometry. Available from: [Link]

Sources

- 1. cellculturedish.com [cellculturedish.com]

- 2. N-Acetyl-L-tyrosine | C11H13NO4 | CID 68310 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. N-acetylcysteine Pharmacology and Applications in Rare Diseases—Repurposing an Old Antioxidant - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Novel Synthesis of N-Acetylcysteine Medicine Using an Effective Method [mdpi.com]

- 5. Amino Acid Requirements of the Chinese Hamster Ovary Cell Metabolism during Recombinant Protein Production | bioRxiv [biorxiv.org]

- 6. dc.engconfintl.org [dc.engconfintl.org]

- 7. Effect of extreme amino acid starvation on the protein synthetic machinery of CHO cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. N-acetyl cysteine attenuates oxidative stress and glutathione-dependent redox imbalance caused by high glucose/high palmitic acid treatment in pancreatic Rin-5F cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Positive Effect of Acetylation on Proteomic Analysis Based on Liquid Chromatography with Atmospheric Pressure Chemical Ionization and Photoionization Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Real‐time quantification and supplementation of bioreactor amino acids to prolong culture time and maintain antibody product quality - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Real-time quantification and supplementation of bioreactor amino acids to prolong culture time and maintain antibody product quality - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. In‐line monitoring of amino acids in mammalian cell cultures using raman spectroscopy and multivariate chemometrics models - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Thermodynamic Stability of N-acetyl-L-glutamine in Aqueous Solution

Abstract

N-acetyl-L-glutamine (NAG), an acetylated derivative of the amino acid L-glutamine, is increasingly utilized in pharmaceutical formulations, clinical nutrition, and cell culture media due to its enhanced stability in aqueous solutions.[1][2] Standard L-glutamine is notoriously unstable in liquid environments, degrading into cytotoxic ammonia and pyroglutamic acid, which can compromise the efficacy of therapeutic products and the viability of cell cultures.[3][4] This guide provides a comprehensive technical overview of the thermodynamic and kinetic stability of N-acetyl-L-glutamine. We will explore its degradation pathways, the critical influence of pH and temperature, and present standardized methodologies for conducting stability assessments. This document is intended for researchers, formulation scientists, and quality control professionals in the biopharmaceutical and clinical nutrition fields, offering a foundational understanding for the effective application of this stabilized glutamine source.

Introduction: The Rationale for N-acetyl-L-glutamine

L-glutamine is the most abundant free amino acid in the human body and serves as a critical energy source and a precursor for the synthesis of nucleotides and proteins, particularly for rapidly dividing cells like enterocytes and lymphocytes.[1][3] However, its utility in liquid formulations is hampered by its chemical instability. In aqueous solutions, the side-chain amide of L-glutamine undergoes spontaneous intramolecular cyclization to form pyroglutamic acid and ammonia.[3][5] This degradation is accelerated by heat, such as during sterilization, and by fluctuations in pH.[1][6]

The accumulation of ammonia is toxic to cells, capable of altering media pH and impairing protein glycosylation, which negatively impacts cell growth and function.[3][4] To overcome this limitation, more stable derivatives have been developed, with N-acetyl-L-glutamine being a prominent example.[1] By acetylating the α-amino group, the primary degradation pathway of L-glutamine is blocked, resulting in a compound with markedly superior stability in aqueous solutions and during heat treatment, making it an ideal substitute in parenteral nutrition and cell culture applications.[1][2]

Degradation Chemistry of N-acetyl-L-glutamine

While significantly more stable than its parent compound, N-acetyl-L-glutamine is not completely inert. Its degradation is primarily dictated by the solution's physicochemical conditions, especially pH and temperature.

Primary Degradation Pathway: Side-Chain Hydrolysis

The principal degradation route for NAG in aqueous solution is the hydrolysis of its side-chain amide group. This reaction yields N-acetyl-L-glutamic acid and ammonia. This pathway is subject to both acid and base catalysis.

Degradation Under Harsh Acidic Conditions

Under extreme conditions, such as heating at very low pH (e.g., pH < 3.0 at 100°C), more complex degradation patterns emerge. Studies have identified several decomposition products under such forced degradation conditions, including:

-

N-acetylglutamic acid: From side-chain hydrolysis.[7]

-

Glutamic acid and Pyroglutamic acid: Resulting from further reactions.[1][7]

-

N-(2,6-dioxo-3-piperidinyl) acetamide: A novel compound formed through intramolecular cyclization under harsh acidic heating.[7]

It is crucial to note that these latter products are typically observed only under atypically harsh conditions not representative of standard storage or use in physiological media.[7] In typical applications (pH 4.0-8.0), N-acetylglutamic acid is the major and often sole significant degradation product observed over long-term storage.[1]

The following diagram illustrates the primary and forced degradation pathways of N-acetyl-L-glutamine.

Factors Influencing Stability

The rate of N-acetyl-L-glutamine degradation is a function of several environmental parameters. Understanding these factors is key to predicting shelf-life and ensuring product quality.

Effect of pH

The stability of NAG is highly dependent on the pH of the aqueous solution. Like many reactions involving amide hydrolysis, the degradation of NAG exhibits a U-shaped pH-rate profile.

-

High Stability: NAG demonstrates excellent stability in the pH range of 4.0 to 8.0. In one study, solutions stored at approximately 20°C showed less than 1% degradation to N-acetylglutamic acid over a 6-month period at pH 4.0 and higher.[1]

-

Acid Catalysis: At pH values below 4.0, the degradation rate increases significantly due to specific acid-catalyzed hydrolysis of the side-chain amide.[1][7]

-

Base Catalysis: While less pronounced in the typical physiological range, stability is expected to decrease under strongly alkaline conditions (pH > 8.0) due to base-catalyzed hydrolysis.

For comparison, the dipeptide L-alanyl-L-glutamine, another stabilized glutamine source, shows maximum stability at a pH of approximately 6.0.[8] This underscores the importance of maintaining pH within the optimal range for the specific glutamine derivative being used.

Effect of Temperature

Temperature is a critical factor governing the kinetics of NAG degradation. As with most chemical reactions, the degradation rate increases with temperature.

-

Room Temperature (~20-25°C): At neutral to slightly acidic pH (4.0-7.0), NAG is stable for extended periods, with studies showing stability for at least 6 months.[1]

-

Refrigerated (4°C): Storage at refrigerated temperatures significantly slows the rate of hydrolysis, extending the shelf-life of NAG-containing solutions. For L-glutamine, degradation is less than 0.15% per day at 4°C.[6] NAG is markedly more stable under these conditions.[1]

-

Frozen (-20°C to -80°C): In the frozen state, the degradation of amide-containing amino acids is minimal to undetectable.[6][9]

-

Elevated Temperatures (e.g., Sterilization): NAG shows very high chemical stability compared to L-glutamine under the harsh conditions experienced during the sterilization of liquid nutritional products.[1]

The relationship between temperature and the degradation rate constant typically follows the Arrhenius equation, allowing for the prediction of shelf-life at different storage temperatures based on accelerated stability studies.

Quantitative Stability Data

Summarizing stability data in a structured format allows for direct comparison and aids in formulation decisions. The table below consolidates findings from literature on NAG stability under various conditions.

| Parameter | Condition | Observation | Reference |

| pH | pH > 4.0 (~20°C) | Stable for 6 months. N-acetylglutamic acid remained <1%. | [1] |

| pH 2.0 and 3.0 | Increased degradation; formation of pyroglutamic acid and N-(2,6-dioxo-3-piperidinyl) acetamide detected. | [1][7] | |

| pH 6.5 (in nutritional product) | No degradation observed after 3 months. | [1] | |

| Temperature | ~20°C (pH > 4.0) | Stable for at least 6 months. | [1] |

| 100°C (pH < 3.0, 3 hours) | Forced degradation leading to multiple products including N-acetylglutamic acid, pyroglutamic acid, and a cyclic acetamide derivative. | [7] | |

| Formulation | Liquid Nutritional Product (pH 6.5) | No degradation observed after 3 months. | [1] |

| Dry Powder | Stable for ≥ 4 years when stored at -20°C. | [10] |

Standardized Methodology for Stability Assessment

A robust stability-indicating analytical method is essential for accurately quantifying N-acetyl-L-glutamine and its degradation products. High-Performance Liquid Chromatography (HPLC) is the gold standard for this purpose.

Experimental Protocol: HPLC-Based Stability Study

This protocol outlines a typical workflow for assessing the stability of NAG in an aqueous solution.

-

Preparation of Stability Samples: a. Prepare a stock solution of N-acetyl-L-glutamine in the desired aqueous matrix (e.g., purified water, buffered solution, or final product placebo). b. Adjust the pH of the solution to the target levels for the study (e.g., pH 3.0, 5.0, 7.0, 9.0) using appropriate buffers (e.g., phosphate, citrate). c. Aliquot the solutions into sealed, inert vials (e.g., Type I glass) to prevent evaporation and contamination.

-

Storage Conditions: a. Place sets of vials in controlled environmental chambers at various temperatures. A typical study might include:

- Long-term: 5°C ± 3°C

- Intermediate: 25°C ± 2°C / 60% ± 5% RH

- Accelerated: 40°C ± 2°C / 75% ± 5% RH

-

Time Points: a. Pull samples for analysis at predetermined intervals (e.g., T=0, 1, 3, 6, 12, 24 months for long-term; T=0, 1, 2, 3, 6 months for accelerated).

-

Sample Analysis (HPLC): a. Chromatographic System: A reversed-phase HPLC system is commonly used.[1][11] b. Column: A C18 column (e.g., Zorbax SB-C18) is often suitable.[2] c. Mobile Phase: An isocratic or gradient elution using a buffered aqueous phase and an organic modifier (e.g., acetonitrile or methanol) is typical. For example, an isocratic mobile phase of acetonitrile-water (70:30, v/v) containing 5 mM ammonium acetate has been used.[2] d. Detection: UV detection at a low wavelength (~210 nm) is common for non-derivatized amino acids. More sensitive and specific detection can be achieved with mass spectrometry (LC-MS/MS).[2][7] e. Quantification: Calculate the concentration of N-acetyl-L-glutamine and its degradation products against a validated calibration curve prepared from certified reference standards.

-

Data Analysis: a. Plot the concentration of N-acetyl-L-glutamine versus time for each condition. b. Determine the degradation kinetics (e.g., zero-order or pseudo-first-order) by assessing the linearity of the appropriate plot (concentration vs. time or ln(concentration) vs. time). c. Calculate the degradation rate constant (k) for each condition and use the Arrhenius equation to predict the shelf-life (e.g., t₉₀, the time to reach 90% of the initial concentration).

Workflow Diagram

The following diagram outlines the experimental workflow for a comprehensive stability study.

Conclusion

N-acetyl-L-glutamine offers a significant advantage over L-glutamine for applications requiring a stable source of this critical amino acid in aqueous media. Its stability is maximized in the pH 4.0-8.0 range and under refrigerated storage conditions. The primary degradation pathway is the hydrolysis of the side-chain amide to form N-acetyl-L-glutamic acid, a process that is slow under typical formulation and storage conditions. By understanding the kinetics and degradation pathways detailed in this guide and employing robust analytical methods like HPLC, researchers and formulation scientists can confidently develop and utilize stable, effective, and safe products for clinical and research applications.

References

-

Snowden, M. K., Baxter, J. H., Bergana, M. M., Reyzer, I., & Pound, V. (2002). Stability of N-Acetylglutamine and Glutamine in Aqueous Solution and in a Liquid Nutritional Product by an Improved HPLC Method. Journal of Food Science, 67(1), 384-389. [Link]

-

Bergana, M. M., Holton, J. D., Reyzer, I. L., Snowden, M. K., Baxter, J. H., & Pound, V. L. (2000). NMR and MS analysis of decomposition compounds produced from N-acetyl-L-glutamine at low pH. Journal of Agricultural and Food Chemistry, 48(12), 6003–6010. [Link]

-

Genaxxon bioscience. (n.d.). stable Glutamine. Retrieved February 13, 2026, from [Link]

-

Li, Y., Wang, Y., Sun, C., et al. (2020). A Study on Acetylglutamine Pharmacokinetics in Rat Blood and Brain Based on Liquid Chromatography-Tandem Mass Spectrometry and Microdialysis Technique. Frontiers in Chemistry, 8, 357. [Link]

-

Chorilli, M., Salgado, H. R. N., Santos, F. A., & Silva, L. C. C. (2012). Validation of a HPLC Method for Determination of Glutamine in Food Additives Using Post-Column Derivatization. American Journal of Analytical Chemistry, 3, 873-879. [Link]

-

Arii, K., Kai, T., & Kokuba, Y. (1999). Degradation kinetics of L-alanyl-L-glutamine and its derivatives in aqueous solution. European Journal of Pharmaceutical Sciences, 7(2), 107–112. [Link]

-

Khan, K., & Elia, M. (1991). Factors affecting the stability of L-glutamine in solution. Clinical Nutrition, 10(4), 186–192. [Link]

-

Orescanin, D., Jergovic, M., Kucic, N., Jurkovic, M., & Branovic, K. (2012). Stability of Minimum Essential Medium functionality despite l-glutamine decomposition. Cytotechnology, 64(4), 425–433. [Link]

-

Frontiers in Pharmacology. (2024). Advances in human glutamine-hydrolyzing synthetases and their therapeutic potential. Retrieved February 13, 2026, from [Link]

-

MP Biomedicals. (n.d.). L-Glutamine, Powder. Retrieved February 13, 2026, from [Link]

-

Scientific Research Publishing. (2012). Validation of a HPLC Method for Determination of Glutamine in Food Additives Using Post-Column Derivatization. Retrieved February 13, 2026, from [Link]

-